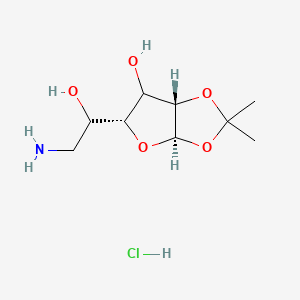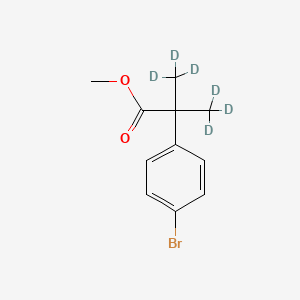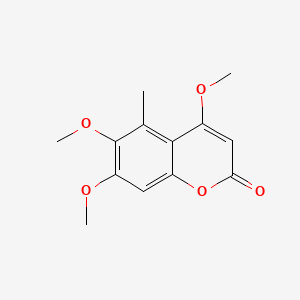
S-(N,N-Diethylcarbamoyl)glutathione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(N,N-Diethylcarbamoyl)glutathione is a compound useful in organic synthesis . It is related to various aspects of a salt form S-(N, N-diethylcarbamoyl)glutathione, a method of producing the salt form, and a pharmaceutical composition comprising said salt form .
Synthesis Analysis
One metabolite formed during Disulfiram (DSF) bioactivation is S-(N, N-diethylcarbamoyl)glutathione . In human plasma samples from 62.5 mg/d and 250mg/d dosing, S-(N,N-Diethylcarbamoyl)glutathione concentration peaks at 0.3 and 4 nM at 3 h .Molecular Structure Analysis
The molecular formula of S-(N,N-Diethylcarbamoyl)glutathione is C14H26N4O8S, and its molecular weight is 408.43 .Chemical Reactions Analysis
S-(N, N-diethylcarbamoyl)glutathione (carbamathione), a disulfiram metabolite, affects glutamate binding . It has been shown to increase dopamine (DA), decrease gamma-aminobutyric acid (GABA), and have a biphasic effect on glutamate (Glu), first increasing and then decreasing Glu in both the nucleus accumbens (NAc) and medial prefrontal cortex (mPFC) .Physical And Chemical Properties Analysis
S-(N,N-Diethylcarbamoyl)glutathione is a white solid .Applications De Recherche Scientifique
Metabolite Characteristics and Toxicology :
- Carbamathione is identified as a metabolite of disulfiram, an alcohol deterrent, and has been studied for its stability and detection in human plasma. It's stable over a pH range of 1-8 and detectable in plasma samples, indicating its potential role in clinical investigations related to disulfiram usage (Heemskerk et al., 2011).
- In rat bile, carbamathione and its derivatives were identified as metabolites of disulfiram and diethyldithiocarbamate (DDTC). This discovery contributes to understanding the metabolic pathways and potential toxicological implications of these compounds (Jin et al., 1994).
Potential Therapeutic Applications :
- Carbamathione and related compounds have been explored as competitive inhibitors of glyoxalase I, an enzyme associated with cancer, with potential implications in cancer treatment. Their stability and inhibitory properties make them promising candidates for further research in this area (Murthy et al., 1994); (Hamilton et al., 1999).
- The study of S-(p-Bromobenzyl)glutathione, a related compound, revealed its antitumor activity, particularly in inhibiting human leukemia cell growth, which can offer insights into developing new anticancer strategies (Thornalley et al., 1996).
Analytical Methodologies :
- Advanced analytical techniques like LC-MS/MS have been developed for the determination of carbamathione in biological samples, enhancing the understanding of its pharmacokinetics and dynamics in biological systems. These methodologies are crucial for supporting clinical and toxicological studies (Kaul et al., 2010).
Mécanisme D'action
Target of Action
S-(N,N-Diethylcarbamoyl)glutathione, also known as carbamathione, primarily targets neurotransmitters in the brain, specifically dopamine, GABA, and glutamate . These neurotransmitters play crucial roles in various brain functions, including mood regulation, reward, and addiction processes.
Mode of Action
Carbamathione interacts with its targets by affecting their binding and release. It has been shown to increase dopamine, decrease GABA, and have a biphasic effect on glutamate, first increasing and then decreasing it . These changes occur concurrently and are dose-dependent .
Biochemical Pathways
The biochemical pathways affected by carbamathione are primarily those involved in neurotransmission. The compound’s effects on dopamine, GABA, and glutamate can influence various pathways in the nucleus accumbens and medial prefrontal cortex, two brain regions implicated in substance abuse dependence .
Pharmacokinetics
Carbamathione is rapidly eliminated from the body, with a half-life of approximately 4 minutes in both the nucleus accumbens and medial prefrontal cortex, as well as in plasma . Despite this rapid elimination, the changes in dopamine, GABA, and glutamate levels in the brain persist for approximately two hours .
Result of Action
The result of carbamathione’s action is a significant alteration in neurotransmitter levels in the brain. Specifically, it increases dopamine levels, decreases GABA levels, and has a biphasic effect on glutamate levels . These changes can have profound effects on mood, reward processes, and potentially substance abuse dependence.
Action Environment
The action of carbamathione can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as cytochrome P450, can affect the formation and action of carbamathione . When a cytochrome P450 inhibitor was administered before dosing, no carbamathione could be detected, and no changes in neurotransmitter levels occurred . This suggests that the action of carbamathione is dependent on its formation from its pro-drug, disulfiram .
Propriétés
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-(diethylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O7S/c1-3-19(4-2)15(26)27-8-10(13(23)17-7-12(21)22)18-11(20)6-5-9(16)14(24)25/h9-10H,3-8,16H2,1-2H3,(H,17,23)(H,18,20)(H,21,22)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXBYDBYBIGAQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does S-(N,N-Diethylcarbamoyl)glutathione (Carbamathione) interact with its target and what are the downstream effects?
A: Carbamathione has been identified as a partial non-competitive inhibitor of the N-methyl-D-aspartic acid (NMDA) glutamate receptor [, ]. While the exact mechanism of inhibition is not fully understood, this interaction could have significant implications for understanding the effects of disulfiram, its parent compound, on neurotransmission. Studies have shown that carbamathione administration can alter the levels of GABA and glutamate in the brain [, ].
Q2: What is the structural characterization of S-(N,N-Diethylcarbamoyl)glutathione (Carbamathione)?
A: While the provided abstracts do not detail spectroscopic data, S-(N,N-Diethylcarbamoyl)glutathione is formed by the conjugation of glutathione with a metabolite of disulfiram [].
Q3: How is S-(N,N-Diethylcarbamoyl)glutathione (Carbamathione) formed in vivo and what is its metabolic fate?
A: Carbamathione is a metabolite of disulfiram, a drug used in the treatment of alcohol abuse [, ]. Disulfiram is metabolized to diethyldithiocarbamate (DDTC) in vivo. Both disulfiram and DDTC undergo further metabolic transformations, including oxidation reactions at the sulfur and carbon atoms, ultimately leading to the formation of several glutathione conjugates []. One of these conjugates is carbamathione (S-(N,N-diethylcarbamoyl)glutathione), identified as a major biliary metabolite in rats treated with disulfiram or DDTC [].
Q4: What analytical methods are used to study S-(N,N-Diethylcarbamoyl)glutathione (Carbamathione)?
A: Researchers have utilized advanced analytical techniques to study carbamathione in biological samples. One such technique is capillary electrophoresis with fluorescence detection (CE-LIF) []. This method enables the simultaneous detection of carbamathione and neurotransmitters like glutamate and GABA in brain microdialysis samples []. This approach is valuable for investigating the pharmacodynamic effects of carbamathione in vivo.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)







![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)




